1-(2-Amino-3-chloro-5-fluorophenyl)ethanone 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779406
InChI: InChI=1S/C8H7ClFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3
SMILES:
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone

CAS No.:

Cat. No.: VC15779406

Molecular Formula: C8H7ClFNO

Molecular Weight: 187.60 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone -

Specification

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
IUPAC Name 1-(2-amino-3-chloro-5-fluorophenyl)ethanone
Standard InChI InChI=1S/C8H7ClFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3
Standard InChI Key LNBQVHAIPKJCGY-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C(=CC(=C1)F)Cl)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The IUPAC name 1-(2-amino-3-chloro-5-fluorophenyl)ethanone reflects its substitution pattern: a phenyl ring with an amino group (-NH2_2) at position 2, chlorine (-Cl) at position 3, fluorine (-F) at position 5, and an acetyl group (-COCH3_3) at position 1 . The planar aromatic system facilitates conjugation between the electron-withdrawing substituents (Cl, F) and the electron-donating amino group, influencing its electronic properties.

Table 1: Molecular Properties of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone

PropertyValueSource
Molecular FormulaC8H7ClFNO\text{C}_8\text{H}_7\text{ClFNO}
Molecular Weight187.60 g/mol
IUPAC Name1-(2-amino-3-chloro-5-fluorophenyl)ethanone
SMILESCC(=O)C1=C(C(=CC(=C1)F)Cl)N
InChI KeyLNBQVHAIPKJCGY-UHFFFAOYSA-N

The 3D conformation, influenced by steric and electronic effects, may adopt a non-planar geometry due to the ortho-chloro and para-fluoro substituents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-amino-3-chloro-5-fluorophenyl)ethanone typically involves multi-step functionalization of a pre-substituted phenyl precursor. A plausible pathway involves:

  • Friedel-Crafts Acylation: Introduction of the acetyl group to a halogenated aniline derivative.

  • Halogenation: Sequential electrophilic substitution to install chlorine and fluorine groups.

  • Amino Group Protection/Deprotection: Use of protective groups (e.g., acetyl) to prevent undesired side reactions.

Table 2: Representative Synthetic Steps

StepReactionConditionsYield Optimization Factors
1Friedel-Crafts AcylationAlCl3_3, CH2_2Cl2_2, 0–5°CSlow addition of acyl chloride
2ChlorinationCl2_2, FeCl3_3, 40°CExcess chlorinating agent
3FluorinationHF-pyridine, 60°CAnhydrous conditions

Bases such as triethylamine are often employed to neutralize acidic byproducts (e.g., HCl).

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at positions 2, 3, and 5 requires careful control of reaction kinetics and directing effects.

  • Functional Group Compatibility: The amino group’s susceptibility to oxidation necessitates protective strategies during halogenation.

Physicochemical Properties

Table 3: Estimated Physicochemical Properties

PropertyEstimated ValueBasis of Estimation
Melting Point120–140°CAnalogous halogenated ketones
LogP (Partition Coefficient)1.8–2.2Calculated via fragment-based methods
Solubility in Water<1 mg/mLHydrophobic substituents

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 3 is susceptible to nucleophilic displacement (e.g., Suzuki coupling) under palladium catalysis, enabling diversification of the aromatic scaffold.

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles to para and ortho positions, though steric hindrance from the chloro and fluoro substituents may limit reactivity .

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